Diethyl 2-(4-fluorophenyl)malonate

Catalog No.
S798484
CAS No.
2965-90-4
M.F
C13H15FO4
M. Wt
254.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl 2-(4-fluorophenyl)malonate

CAS Number

2965-90-4

Product Name

Diethyl 2-(4-fluorophenyl)malonate

IUPAC Name

diethyl 2-(4-fluorophenyl)propanedioate

Molecular Formula

C13H15FO4

Molecular Weight

254.25 g/mol

InChI

InChI=1S/C13H15FO4/c1-3-17-12(15)11(13(16)18-4-2)9-5-7-10(14)8-6-9/h5-8,11H,3-4H2,1-2H3

InChI Key

QHPZGTQIXUSMBA-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C1=CC=C(C=C1)F)C(=O)OCC

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)F)C(=O)OCC

Diethyl 2-(4-fluorophenyl)malonate is an organic compound belonging to the class of malonates. Malonates are known precursors for the synthesis of various carboxylic acids and their derivatives []. The presence of the fluoride group on the phenyl ring introduces a site for potential reactivity while the malonate functionality allows for further chemical transformations. These properties make Diethyl 2-(4-fluorophenyl)malonate a valuable building block in organic synthesis for various research applications.

Synthesis of Substituted Carboxylic Acids

One primary application of Diethyl 2-(4-fluorophenyl)malonate is in the synthesis of substituted carboxylic acids. Through a process known as decarboxylative alkylation, the diethyl ester group can be removed, and the resulting carbanion can be alkylated to form a new carbon-carbon bond []. The presence of the fluorine group can influence the reactivity of the carbanion, allowing for selective alkylation. This approach is useful for preparing fluorinated aromatic carboxylic acids, which are of interest in medicinal chemistry and materials science [, ].

Diethyl 2-(4-fluorophenyl)malonate is an organic compound classified as a malonate ester, characterized by the presence of a 4-fluorophenyl substituent attached to the second carbon of the malonate framework. Its chemical formula is C13H15FO4C_{13}H_{15}FO_{4}, and it is known for its versatility in synthetic organic chemistry, serving as a building block for various chemical transformations and syntheses . The compound features two ethyl groups esterified to the malonic acid, which contributes to its reactivity due to the acidic protons adjacent to the carbonyl groups.

  • No specific data on the toxicity of Diethyl 2-(4-fluorophenyl)malonate is readily available in open scientific literature. However, as with most organic compounds, it's advisable to handle it with care following common laboratory safety practices, including wearing gloves and working in a well-ventilated fume hood [].
, primarily due to its electrophilic nature. Key reactions include:

  • Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles attack the electrophilic carbon atom of the 4-fluorophenyl group. This reaction is facilitated by the presence of a base that deprotonates the malonate, enhancing its nucleophilicity.
  • Hydrolysis: Under specific conditions, diethyl 2-(4-fluorophenyl)malonate can be hydrolyzed to yield corresponding malonic acids or other derivatives, although this process may require careful control of reaction conditions .
  • Cyclization Reactions: The compound can also serve as a precursor in cyclization reactions, leading to more complex cyclic structures that are valuable in medicinal chemistry.

Several synthetic pathways have been developed for the preparation of diethyl 2-(4-fluorophenyl)malonate:

  • Alkylation of Diethyl Malonate: One common method involves the alkylation of diethyl malonate with 4-fluorobenzyl chloride in the presence of a base such as sodium ethoxide or potassium carbonate. This reaction proceeds via a nucleophilic substitution mechanism where deprotonated diethyl malonate acts as a nucleophile.
  • Reflux Conditions: Another approach includes refluxing diethyl malonate with a fluorinated aromatic compound under basic conditions to facilitate nucleophilic attack and subsequent formation of the desired product .

These methods highlight the compound's accessibility and adaptability in synthetic organic chemistry.

Diethyl 2-(4-fluorophenyl)malonate serves various applications in both academic research and industrial settings:

  • Building Block in Organic Synthesis: It is utilized as an intermediate in synthesizing more complex organic molecules, particularly in pharmaceutical chemistry.
  • Fluorinated Compound Research: The presence of fluorine makes it valuable for studies focused on fluorinated compounds, which often exhibit enhanced biological activity and stability.
  • Material Science: Its derivatives may find applications in developing new materials with tailored properties due to their unique chemical characteristics.

Diethyl 2-(4-fluorophenyl)malonate shares structural similarities with several other compounds, particularly other fluorinated malonates. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
Diethyl 2-(phenyl)malonateMalonate EsterLacks fluorine; broader reactivity
Diethyl 2-(4-chlorophenyl)malonateMalonate EsterChlorine substituent; different reactivity profile
Diethyl 2-(perfluorophenyl)malonateMalonate EsterFully fluorinated phenyl group; distinct physical properties
Diethyl 2-(3-fluorophenyl)malonateMalonate EsterDifferent position of fluorine; potential for varied biological activity

The uniqueness of diethyl 2-(4-fluorophenyl)malonate lies in its specific fluorine substitution pattern, which can influence its reactivity and interactions compared to other similar compounds. This characteristic may lead to unique pharmacological properties and applications in synthetic methodologies.

XLogP3

2.7

Wikipedia

Diethyl 2-(4-fluorophenyl)malonate

Dates

Last modified: 08-15-2023

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